2,2-Dimethylazetidin-3-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

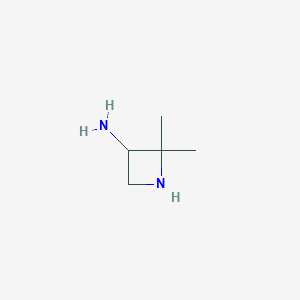

2,2-Dimethylazetidin-3-amine is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The presence of the azetidine ring imparts significant ring strain, making it a reactive intermediate in many chemical reactions.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylazetidin-3-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is utilized in the production of polymers and other advanced materials.

Wirkmechanismus

Target of Action

It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.

Biochemical Pathways

It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of 2,2-Dimethylazetidin-3-amine often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common due to the ring strain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions typically involve nucleophiles like halides or alkoxides.

Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which are valuable intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethylazetidin-3-amine

- 3,3-Dimethylazetidine

- Azetidine-3-yl-dimethyl-amine

Comparison: 2,2-Dimethylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. For instance, N,N-Dimethylazetidin-3-amine has different steric and electronic properties, affecting its reactivity and applications .

Biologische Aktivität

2,2-Dimethylazetidin-3-amine is a cyclic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics enable it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

Chemical Structure : 2,2-Dimethylazetidin-3-amine possesses a four-membered azetidine ring with two methyl groups at the 2-position and an amine group at the 3-position. This specific substitution pattern is crucial for its biological activity.

Synthesis : The synthesis typically involves the cyclization of 2,2-dimethyl-1,3-diaminopropane with suitable cyclizing agents under controlled conditions. The resulting compound can be converted into its dihydrochloride salt for enhanced stability and solubility in biological assays.

The biological activity of 2,2-Dimethylazetidin-3-amine is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses:

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways. For example, its structural similarity to known inhibitors suggests potential interactions with enzymes involved in cancer metabolism.

- Receptor Binding : It may bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

Biological Activity

Research indicates that 2,2-Dimethylazetidin-3-amine exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise in inhibiting growth in non-small-cell lung cancer (NSCLC) models by targeting epidermal growth factor receptors (EGFR) .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of 2,2-Dimethylazetidin-3-amine:

-

In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 12.5 Apoptosis induction HeLa (Cervical) 8.0 Cell cycle arrest MCF7 (Breast Cancer) 15.0 Inhibition of proliferation - Animal Models : In vivo studies using mouse models have shown that administration of 2,2-Dimethylazetidin-3-amine resulted in significant tumor size reduction compared to control groups. These findings support its potential as an anticancer agent.

- Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption and distribution profiles, suggesting good bioavailability which is crucial for therapeutic efficacy .

Eigenschaften

IUPAC Name |

2,2-dimethylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEXCGGKCZIFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.